

# Structure-Activity Relationship of 4-Morpholinobenzaldehyde Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: **4-Morpholinobenzaldehyde**

Cat. No.: **B072404**

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-Morpholinobenzaldehyde** analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer an objective overview supported by experimental data.

## Overview of Biological Activities

**4-Morpholinobenzaldehyde** and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. Key areas of investigation include their efficacy as inhibitors of aldehyde dehydrogenase (ALDH), a family of enzymes implicated in cancer cell survival and drug resistance, and their potential as antimicrobial agents. The core structure, featuring a morpholine ring attached to a benzaldehyde moiety, provides a foundation for modifications that significantly influence their biological profile.

## Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies, comparing the activity of **4-Morpholinobenzaldehyde** and its analogs in different biological assays.

### Table 1: Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases, particularly isoforms like ALDH1A1, ALDH1A3, and ALDH3A1, are overexpressed in several cancers and contribute to therapy resistance. The inhibitory activity of **4-Morpholinobenzaldehyde** analogs against these isoforms is a key indicator of their potential as anticancer agents.[1]

Compound	R Group (at para-position)	ALDH1A1 IC <sub>50</sub> (μM)	ALDH1A3 IC <sub>50</sub> (μM)	ALDH3A1 IC <sub>50</sub> (μM)
4-Morpholinobenzaldehyde	Morpholine	>100	10.2 ± 1.2	>100
Analog 1	4-(Diethylamino)	0.48 ± 0.06	0.55 ± 0.08	1.8 ± 0.2
Analog 2	Pyrrolidine	0.53 ± 0.07	0.31 ± 0.04	1.5 ± 0.1
Analog 3	Piperazine	>100	4.5 ± 0.5	>100
Analog 4	3-Cl, Pyrrolidine	ND	0.31 ± 0.05	ND
Analog 5	3-NO <sub>2</sub> , Diethylamino	ND	0.27 ± 0.03	ND

ND: Not Determined

#### Structure-Activity Relationship Insights for ALDH Inhibition:

- The nature of the heterocyclic group at the para-position significantly influences ALDH1A3 inhibitory activity. Pyrrolidine-containing analogs generally exhibit higher potency compared to morpholine or piperazine analogs.[1]
- Substitution on the benzaldehyde ring can enhance potency. For instance, a chlorine atom at the meta position of the pyrrolidine analog (Analog 4) and a nitro group on the diethylamino analog (Analog 5) resulted in potent ALDH1A3 inhibition.[1]

## Table 2: Antiproliferative Activity in Prostate Cancer Cell Lines

The cytotoxic effect of these analogs has been evaluated in various cancer cell lines, providing insights into their potential as therapeutic agents.

Compound	PC-3 IC <sub>50</sub> (µM)	DU145 IC <sub>50</sub> (µM)	LNCaP IC <sub>50</sub> (µM)
4-Morpholinobenzaldehyde	>200	>200	>200
Analog 1 (DEAB)	>200	>200	>200
Analog 6	15.5 ± 1.5	18.2 ± 2.1	25.7 ± 3.0
Analog 7	10.1 ± 1.1	12.5 ± 1.4	19.8 ± 2.2

Structure-Activity Relationship Insights for Antiproliferative Activity:

- Modifications to the core 4-(dialkylamino)benzaldehyde scaffold can lead to a significant increase in cytotoxicity against prostate cancer cell lines compared to the parent compounds.[\[1\]](#)

### Table 3: Antimicrobial Activity

Select analogs have been investigated for their ability to inhibit the growth of pathogenic microorganisms.

Compound	Target Organism	MIC (µg/mL)
4-(3-Morpholinopropoxy)benzaldehyde derivative	Mycobacterium tuberculosis	13-22

Structure-Activity Relationship Insights for Antimicrobial Activity:

- The introduction of a more lipophilic propoxy-morpholine side chain appears to be a key modification for enhancing antimycobacterial activity.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

## Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol outlines the spectrophotometric measurement of ALDH activity.

**Principle:** The enzymatic activity of ALDH is determined by monitoring the reduction of NAD<sup>+</sup> to NADH, which results in an increase in absorbance at 340 nm.

**Procedure:**

- Recombinant human ALDH1A1, ALDH1A3, or ALDH3A1 is incubated in a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, with 1 mM NAD<sup>+</sup>).
- The **4-Morpholinobenzaldehyde** analog, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
- The reaction is initiated by the addition of the aldehyde substrate (e.g., propionaldehyde or benzaldehyde).
- The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
- The IC<sub>50</sub> value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[\[1\]](#)[\[3\]](#)

## Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

**Procedure:**

- Prostate cancer cells (e.g., PC-3, DU145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

- The cells are then treated with various concentrations of the **4-Morpholinobenzaldehyde** analogs for a specified period (e.g., 72 hours).
- Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
- The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
- The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC<sub>50</sub> value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[\[4\]](#)

## Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

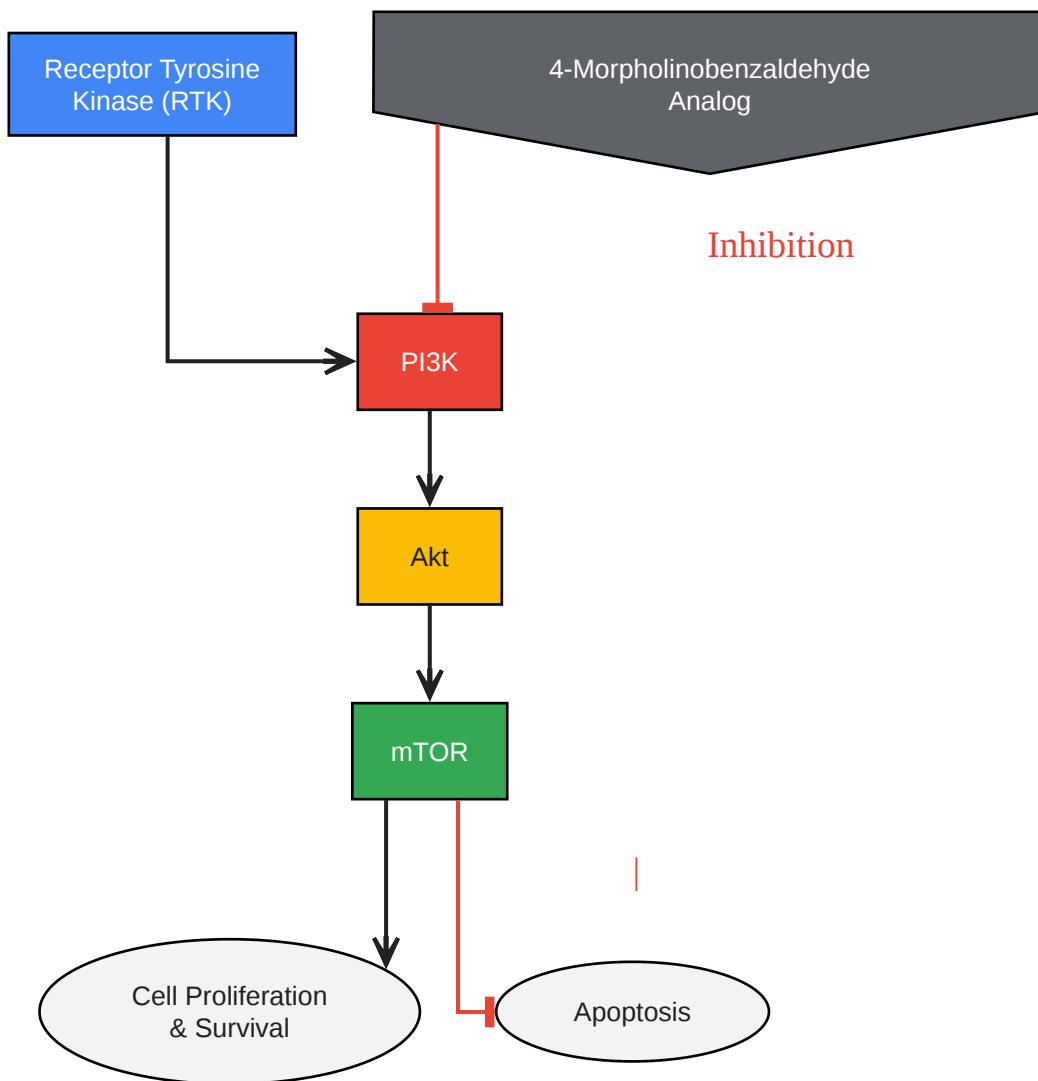
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

### Procedure:

- A two-fold serial dilution of the **4-Morpholinobenzaldehyde** analog is prepared in a liquid growth medium (e.g., Middlebrook 7H9 broth for *M. tuberculosis*) in a 96-well microtiter plate.
- A standardized inoculum of the test microorganism is added to each well.
- The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for *M. tuberculosis* for several days).
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by using a growth indicator dye like resazurin.[\[5\]](#)[\[6\]](#)[\[7\]](#)

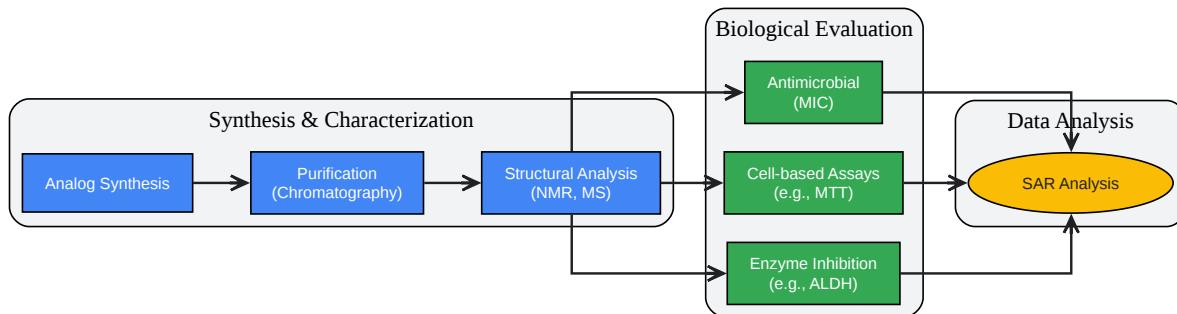
# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway affected by these compounds and a typical experimental workflow.



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Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.



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Caption: General experimental workflow for SAR studies.

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